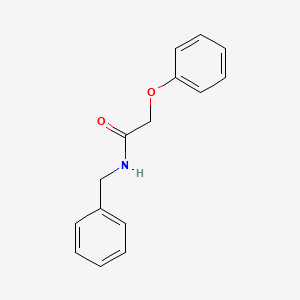

N-benzyl-2-phenoxyacetamide

Description

Structure

3D Structure

Properties

CAS No. |

18861-15-9 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-benzyl-2-phenoxyacetamide |

InChI |

InChI=1S/C15H15NO2/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) |

InChI Key |

WPNWGIALOINNCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N Benzyl 2 Phenoxyacetamide

Established Synthetic Pathways for N-benzyl-2-phenoxyacetamide and its Analogues

The construction of the this compound scaffold can be accomplished through several established synthetic routes. These pathways often involve the formation of the ether linkage followed by amidation, or the formation of an intermediate which is then reacted to yield the final product.

Nucleophilic Acyl Substitution Strategies for Phenoxyacetamide Analogues

A common and straightforward approach to synthesizing this compound and its analogues involves a two-step process rooted in nucleophilic substitution reactions. The initial step is the synthesis of an N-substituted 2-chloroacetamide (B119443) intermediate. For instance, 2-chloro-N-benzylacetamide can be prepared by reacting benzylamine (B48309) with chloroacetyl chloride in the presence of a base like sodium acetate (B1210297) in a solvent such as glacial acetic acid. nih.govijpsr.info

The second step is a Williamson ether synthesis, a classic example of nucleophilic substitution. In this reaction, a substituted phenol (B47542) is treated with a base, such as potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloro-N-benzylacetamide and displacing the chloride ion to form the desired this compound analogue. This method is highly versatile for creating a library of compounds by simply varying the substituted phenol used in the second step. banglajol.info

A variety of N-substituted chloroacetamide derivatives can be synthesized and used as building blocks in this synthetic strategy, as illustrated in the following table. ijpsr.info

| Amine Reactant | Chloroacetamide Product | Yield (%) | Melting Point (°C) |

| o-methoxy aniline | 2-chloro-N-(2-methoxyphenyl)acetamide | 59.62 | 40-42 |

| p-methoxy aniline | 2-chloro-N-(4-methoxyphenyl)acetamide | - | - |

Data sourced from a study on the synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives. ijpsr.info

Amidation Reactions via Ester Amidation and Peptide Coupling

The formation of the amide bond is a critical step in the synthesis of this compound. This can be achieved through direct amidation of phenoxyacetic acid with benzylamine or via the amidation of a phenoxyacetic acid ester.

Direct amidation of carboxylic acids with amines is an atom-economical but often challenging reaction due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, various catalysts have been developed. For instance, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org Nickel(II) chloride (NiCl₂) has also been employed as a recyclable catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine derivatives, providing moderate to excellent yields. nih.gov

The following table summarizes the catalytic activity of different nickel catalysts in the amidation of phenylacetic acid with benzylamine. nih.gov

| Catalyst | Yield (%) |

| NiCl₂ | 85 |

| DPPE·NiCl₂ | 78 |

| (CH₃COO)₂Ni | 65 |

| Ni(acac)₂ | 58 |

| DPPP·NiCl₂ | 52 |

| NiCl₂(PPh₃)₂ | 45 |

| NiCl₂·6H₂O | 35 |

| None | <5 |

Reaction conditions: phenylacetic acid (2 mmol), benzylamine (2.4 mmol), catalyst (10 mol%), toluene (B28343) (20 ml), 110°C, 20 h. nih.gov

Peptide coupling reagents are also extensively used for amide bond formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. americanpeptidesociety.orgmerckmillipore.combachem.com Phosphonium and aminium/uronium salts like BOP, PyBOP, HBTU, and HATU are another class of highly efficient coupling reagents that facilitate rapid amide bond formation. merckmillipore.combachem.compeptide.com

Oxidative Amidation Approaches in this compound Synthesis

Oxidative amidation provides an alternative strategy for the synthesis of amides, starting from alcohols or aldehydes. This approach avoids the need for pre-activation of a carboxylic acid. For example, N-heterocyclic carbene (NHC) catalysis can be employed for the oxidative amidation of aldehydes. In this process, the aldehyde is first converted into a Breslow intermediate by the NHC catalyst. This intermediate then undergoes oxidation to form an activated acyl species, which readily reacts with an amine, such as benzylamine, to yield the corresponding amide. ahmadullins.com While this method has been demonstrated for the synthesis of various amides, its specific application to this compound would involve the use of 2-phenoxyacetaldehyde as a starting material. Control of the reaction conditions is crucial to prevent side reactions like imine formation. ahmadullins.com

Another approach involves the direct oxidative coupling of benzyl (B1604629) alcohols with amines. For instance, a facile oxidative coupling of alcohols and amines to construct amides has been developed using diacetoxyiodobenzene (B1259982) as a catalyst and aqueous tert-butyl hydroperoxide as an oxidant. researchgate.net

Multi-Component Reaction Sequences in Phenoxyacetamide Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates atoms from all the starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be utilized to synthesize analogues of this compound.

In a relevant study, a series of N-benzyl-2-(N-benzylamido)acetamide peptoids were synthesized using an Ugi-4CR. abq.org.br The reaction involved the combination of an acid, benzylamine, p-formaldehyde, and benzyl isocyanide. By varying the carboxylic acid component while keeping the other reactants constant, a library of peptoid analogues was generated. This demonstrates the power of MCRs in rapidly generating structural diversity. abq.org.br

The following table shows the different carboxylic acid components used and the corresponding peptoid products synthesized via the Ugi-4CR. abq.org.br

| Acid Component (R-COOH) | Product |

| Coumarin-3-carboxylic acid | 5a |

| Benzoic acid | 5b |

| trans-Cinnamic acid | 5c |

| 3-Quinolinic acid | 5d |

Data from the synthesis of N-benzyl-2-(N-benzylamido)acetamide peptoids. abq.org.br

Targeted Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification to generate a diverse range of analogues. Targeted derivatization can be employed to fine-tune the physicochemical and biological properties of these compounds.

Modifications at the Phenoxy Moiety for Structural Diversification

The phenoxy group is a prime target for structural modification to create a wide array of this compound analogues. A common strategy involves introducing various substituents onto the phenyl ring of the phenol starting material before its condensation with 2-chloro-N-benzylacetamide. This allows for the synthesis of derivatives with diverse electronic and steric properties.

The following table provides examples of substituted phenoxyacetamide analogues that can be synthesized by modifying the phenol starting material.

| Phenol Reactant | Resulting Phenoxyacetamide Analogue |

| 4-Chlorophenol | N-benzyl-2-(4-chlorophenoxy)acetamide |

| 4-Methoxyphenol | N-benzyl-2-(4-methoxyphenoxy)acetamide |

| 4-Nitrophenol | N-benzyl-2-(4-nitrophenoxy)acetamide |

| 2,4-Dichlorophenol | N-benzyl-2-(2,4-dichlorophenoxy)acetamide |

Substitutions on the Benzyl Group to Explore Structure-Activity Relationships

The benzyl group of this compound is a prime target for chemical modification to investigate structure-activity relationships (SAR). Altering the substituents on this aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research has shown that the presence and position of substituents on the benzyl ring are critical for biological activity. For instance, in a series of thiazolyl N-benzyl-substituted acetamide derivatives designed as Src kinase inhibitors, the substitution pattern on the N-benzyl ring played a pivotal role in their anticancer activity. chemrxiv.org While the unsubstituted N-benzyl derivative showed inhibitory activity, the introduction of specific substituents led to enhanced potency. chemrxiv.org

Structure-activity relationship studies revealed that substituents at the 4-position of the benzyl ring were particularly important. The introduction of a 4-fluoro or a 4-methyl group, as well as a 3,4-dichloro substitution pattern, was found to be critical for maximizing anticancer activity against various cell lines, including breast (BT-20) and colon (HT-29) cancer cells. chemrxiv.org The 4-fluorobenzylthiazolyl derivative, in particular, exhibited significant inhibition of cell proliferation, highlighting the positive impact of this specific substitution. nih.gov These findings underscore the importance of systematic substitution on the benzyl group to optimize the biological profile of the this compound scaffold.

Table 1: Effect of Benzyl Group Substitution on Anticancer Activity of Thiazolyl Acetamide Derivatives chemrxiv.org Substituent Effects on Benzyl Ring

| Compound | Substituent on Benzyl Ring | Key Finding |

|---|---|---|

| 8a | Unsubstituted | Showed baseline c-Src kinase inhibition (GI50 = 1.34 µM). chemrxiv.org |

| 8b | 4-Fluoro | Exhibited high Src inhibitory potency and consistently active against all tested cancer cells (64-71% inhibition). chemrxiv.org |

| 8d | 3,4-Dichloro | Inhibited cell proliferation of CCR5 by 69%. chemrxiv.org |

| 8e | 4-Methyl | Considered critical for maximum anticancer activity. chemrxiv.org |

Alterations of the Acetamide Linkage for Functional Enhancement

The acetamide linkage (-NH-C(O)-) is a cornerstone of the this compound structure, providing metabolic stability and crucial hydrogen bonding capabilities. However, modifying this linkage through bioisosteric replacement can lead to derivatives with improved properties, such as enhanced metabolic stability, better membrane permeability, or altered selectivity profiles. nih.gov Bioisosteres are functional groups that possess similar physicochemical properties and can elicit comparable biological responses. drughunter.com

One significant alteration is the conversion of the amide to a thioamide . The replacement of the carbonyl oxygen with a sulfur atom alters the electronic and steric properties of the linkage, which can impact biological activity and resistance to enzymatic hydrolysis. researchgate.net The synthesis of N-benzyl thioamides can be achieved through various methods, including the reaction of N-benzyl amides with sulfurating agents or by reacting N-benzyl thioamides with BuLi to generate dianions that can be further functionalized. siena.eduorganic-chemistry.org

Another approach involves more substantial modifications, such as the synthesis of peptoids . In one study, N–benzyl–2–(N–benzylamido)acetamide peptoids were synthesized using Ugi four-component reactions. abq.org.br This method creates a more complex linkage by varying the carboxylic acid component, leading to compounds with distinct biological profiles, such as selective inhibition of butyrylcholinesterase. abq.org.br

Other potential bioisosteric replacements for the amide group in the this compound scaffold include:

Heterocyclic Rings: Stable aromatic rings like 1,2,3-triazoles or oxadiazoles (B1248032) can mimic the planarity and dipole moment of the amide bond while offering greater metabolic stability. nih.govdrughunter.com

Trifluoroethylamine Motif: This group can act as a non-classical bioisostere where the electronegative trifluoroethyl group mimics the carbonyl, potentially enhancing metabolic stability and reducing the basicity of the adjacent amine. drughunter.com

These strategies for altering the acetamide linkage open avenues to novel derivatives with potentially superior pharmacokinetic and pharmacodynamic properties.

Incorporation of Heterocyclic Systems into the this compound Scaffold

Several studies have demonstrated the successful incorporation of various heterocyclic rings, leading to compounds with significant biological potential:

Thiazole (B1198619) Derivatives: By replacing a pyridine (B92270) ring with a thiazole ring in a related scaffold, researchers developed a series of N-benzyl substituted thiazolyl acetamides. These compounds were evaluated for Src kinase inhibitory and anticancer activities, with some analogs showing potent inhibition of cancer cell proliferation. nih.gov

Quinoxaline (B1680401) Derivatives: N-benzyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide has been synthesized, incorporating the quinoxaline moiety. This class of compounds represents a significant structural diversification of the original scaffold. epa.gov

Fused Heterocyclic Systems: A novel compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, was synthesized through a multi-step process involving a Curtius rearrangement. nih.gov This derivative incorporates a fused furo-pyrimidine system and has been investigated for its anticancer properties. nih.gov

Pyrazolobenzothiazine Derivatives: Two series of N-substituted benzyl/phenyl acetamides featuring a dihydropyrazolo[4,3-c] chemrxiv.orgnih.govbenzothiazine 5,5-dioxide moiety have been prepared. Many of these compounds were found to possess moderate to significant radical scavenging activity, indicating potential as antioxidants. grafiati.com

The synthesis of these complex molecules often involves multi-step reaction sequences, starting from functionalized heterocyclic precursors which are then coupled with the appropriate N-benzyl acetamide side chain.

Table 2: Examples of Incorporated Heterocyclic Systems Incorporated Heterocycles and Their Potential

| Incorporated Heterocycle | Resulting Compound Class | Reported Biological Activity | Reference |

|---|---|---|---|

| Thiazole | Thiazolyl N-benzyl acetamides | Src kinase inhibition, Anticancer | nih.gov |

| Quinoxaline | N-benzyl-2-(quinoxalinylsulfanyl)acetamides | - | epa.gov |

| Furo[3,4-d]pyrimidine | N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamides | Anticancer | nih.gov |

| Pyrazolo[4,3-c] chemrxiv.orgnih.govbenzothiazine | Pyrazolobenzothiazinyl acetamides | Antioxidant | grafiati.com |

Green Chemistry Principles Applied to the Synthesis of this compound Derivatives

Applying green chemistry principles to the synthesis of this compound and its derivatives is essential for minimizing environmental impact and improving the sustainability of chemical manufacturing. organic-chemistry.org This involves using less hazardous materials, reducing waste, and improving energy efficiency.

A key focus of green chemistry in this context is the amide bond formation step. Traditional methods often rely on stoichiometric coupling reagents or the conversion of carboxylic acids to reactive acid halides, which can have poor atom economy and generate significant waste. siena.edu Greener alternatives are actively being explored:

Catalytic Amidation: Direct catalytic condensation of a phenoxyacetic acid with a benzylamine, using catalysts like boric acid, represents a highly atom-economical route that produces only water as a byproduct. siena.edu

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often allows for solvent-free conditions. For instance, the alkylation of related acetamides has been successfully performed under microwave irradiation in a solvent-free system, demonstrating a green approach to derivatization. researchgate.net

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener solvents or conducting reactions in water or under solvent-free conditions significantly reduces the environmental footprint of the synthesis. organic-chemistry.org

To evaluate the "greenness" of different synthetic routes, various metrics can be employed. A comparative study on the synthesis of a similar compound, N-benzyl-3-phenylpropanamide, assessed three different methods using metrics like atom economy and process mass intensity (PMI), which measures the total mass of materials used to produce a certain mass of product. siena.edu The boric acid-catalyzed route was found to be significantly greener than the acid chloride and coupling reagent methods. siena.edu

Table 3: Comparison of Green Chemistry Metrics for Amide Synthesis Routes siena.edu Green Metrics for Synthetic Routes

| Synthetic Route | Atom Economy (%) | Process Mass Intensity (PMI) | Green Advantage |

|---|---|---|---|

| Acid Chloride Route | 54% | ~50 | Low atom economy, generates HCl byproduct. |

| Coupling Reagent (HATU) | 36% | ~63 | Very poor atom economy, generates significant reagent waste. |

| Boric Acid Catalysis | 92% | ~16 | High atom economy, produces only water as a byproduct. |

Stereoselective Synthesis of Chiral this compound Derivatives

When the α-carbon of the acetamide group is substituted, as in N-benzyl-2-phenoxy-2-phenylacetamide, it becomes a stereogenic center. This chirality can be a critical determinant of biological activity, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure derivatives is of great importance.

While some syntheses of chiral this compound derivatives result in a racemic mixture, more advanced strategies focus on controlling the stereochemical outcome. researchgate.net Methodologies for stereoselective synthesis can be adapted from related chemical systems. For example, in the synthesis of the anticonvulsant Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), which shares the N-benzyl acetamido feature, the desired (R)-enantiomer is synthesized preferentially because it contains the principal anticonvulsant activity. nih.gov

Key strategies for achieving stereoselectivity include:

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials. For instance, the synthesis of chiral analogs can start from a specific enantiomer of an amino acid, such as (R)-serine, to set the stereochemistry early in the synthetic sequence. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can guide a reaction to favor the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation, after which it is removed.

A synthetic pathway to enantiopure analogs of Lacosamide involved installing the N-benzyl amide group at an early stage and then proceeding with reactions that preserve the stereochemical integrity of the chiral center. nih.gov Such approaches are directly applicable to the synthesis of chiral this compound derivatives, enabling the production of single-enantiomer compounds for pharmacological evaluation.

Comprehensive Spectroscopic and Structural Elucidation of N Benzyl 2 Phenoxyacetamide Systems

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Detailed experimental Fourier Transform Infrared (FTIR) spectra for N-benzyl-2-phenoxyacetamide are not available in the public domain. An FTIR spectrum would be crucial for identifying characteristic vibrational frequencies of its functional groups, such as the amide C=O stretch, N-H bend, C-N stretch, and the ether C-O stretch, as well as aromatic C-H and C=C vibrations. Without this data, a discussion of its molecular interactions based on vibrational spectroscopy cannot be conducted.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

While the molecular formula (C₁₅H₁₅NO₂) and exact mass can be calculated, no experimental High-Resolution Mass Spectrometry (HRMS) data has been published. HRMS data is essential for confirming the elemental composition with high precision. Furthermore, the absence of tandem mass spectrometry (MS/MS) data precludes any analysis of the compound's characteristic fragmentation pathways upon ionization, which is key to confirming its structure and understanding its gas-phase chemistry.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

In the crystal structure of N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, the molecule adopts a specific conformation where the dihedral angle between the two aromatic rings is 16.14(12)°. nih.gov This orientation is a result of the steric and electronic effects of the substituents on the phenoxy ring.

A crucial aspect of the solid-state architecture is the presence of intermolecular hydrogen bonding. In the crystal lattice of N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov These interactions occur between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule, creating a stable, extended network in the b-axis direction of the crystal. nih.gov

The packing of molecules in a crystal is also governed by other, weaker intermolecular forces such as van der Waals interactions and, in some cases, π-π stacking. The analysis of these interactions is critical for understanding the physical properties of the solid material, including its melting point and solubility.

The crystallographic data for N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide is summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆ClNO₂ |

| Molecular Weight | 289.75 |

| Crystal System | Orthorhombic |

| Space Group | Not Specified |

| a (Å) | 11.9900 (18) |

| b (Å) | 9.2986 (14) |

| c (Å) | 25.868 (4) |

| Volume (ų) | 2884.1 (7) |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature (K) | 273 (2) |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Chiral Recognition (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are invaluable for determining the enantiomeric excess (ee) of a chiral substance and for studying phenomena of chiral recognition. Common chiroptical techniques include optical rotatory dispersion (ORD), circular dichroism (CD), and vibrational circular dichroism (VCD).

For this compound to be analyzed by chiroptical spectroscopy, it would first need to possess a chiral center. The parent compound itself is achiral. However, if a chiral center were introduced into its structure, for instance, by substitution on the acetamide (B32628) or benzyl (B1604629) moieties, the resulting enantiomers could be distinguished and quantified using these techniques.

The determination of enantiomeric excess is crucial in asymmetric synthesis and for the characterization of chiral molecules, as enantiomers can have different biological activities. Chiroptical methods provide a direct measure of the ee of a sample.

In a typical circular dichroism experiment, a solution of the chiral compound is irradiated with alternating left- and right-circularly polarized light. The difference in absorbance (ΔA = A_L - A_R) is measured as a function of wavelength. The resulting CD spectrum is characteristic of the molecule's absolute configuration and its conformation in solution. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample.

Chiral recognition can also be investigated using chiroptical spectroscopy. When a chiral molecule (the host) interacts with a chiral guest molecule, changes in the chiroptical spectra of either the host or the guest can be observed. These spectral changes provide information about the formation of diastereomeric complexes and the selectivity of the interaction.

As no specific chiral derivatives of this compound were identified in the reviewed literature, experimental chiroptical data for this system is not available. However, the principles of chiroptical spectroscopy would be fully applicable to the study of any such chiral analogues that may be synthesized in the future.

Computational Chemistry and Theoretical Modeling of N Benzyl 2 Phenoxyacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties of N-benzyl-2-phenoxyacetamide, offering insights into its stability, reactivity, and the nature of its chemical bonds.

Table 1: Theoretical Geometric Parameters for the Optimized Structure of this compound (Exemplary Data)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C=O | 1.24 | |

| C-N (amide) | 1.35 | |

| N-CH₂ (benzyl) | 1.46 | |

| O-CH₂ (phenoxy) | 1.43 | |

| **Bond Angles (°) ** | ||

| O=C-N | 122.5 | |

| C-N-CH₂ | 121.0 | |

| C-O-CH₂ | 118.0 | |

| Dihedral Angles (°) | ||

| O=C-N-CH₂ | 178.0 | |

| C-N-CH₂-Ph | 85.0 | |

| C-O-CH₂-Ph | 75.0 |

Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar organic molecules. Actual values would be derived from specific computational studies on this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution across the this compound molecule and predicting its reactive behavior. irjweb.comlibretexts.org The MEP map illustrates regions of negative and positive electrostatic potential.

In this compound, the most negative potential (typically colored red or yellow) is concentrated around the oxygen atom of the carbonyl group, indicating a region of high electron density and a likely site for electrophilic attack. The nitrogen atom of the amide group also exhibits a region of negative potential. Conversely, the hydrogen atoms of the amide and the benzyl (B1604629) CH₂ group show positive potential (typically colored blue), highlighting them as potential sites for nucleophilic attack. The aromatic rings of the benzyl and phenoxy groups present regions of moderate negative potential above and below the plane of the rings due to the π-electron clouds.

Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity of this compound by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the electron-rich phenoxy and amide portions of the molecule, indicating these are the primary sites for electron donation in reactions with electrophiles. The LUMO, on the other hand, is generally distributed over the carbonyl group and the benzyl ring, suggesting these are the likely sites to accept electrons in reactions with nucleophiles.

Table 2: Theoretical Frontier Molecular Orbital Energies for this compound (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data presented in this table is illustrative. The actual energy values would be determined from specific quantum chemical calculations.

Conformational Analysis and Investigation of Rotational Barriers in Solution

The flexibility of this compound allows it to adopt various conformations in solution, which can significantly impact its biological activity. Conformational analysis studies, often combining experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical calculations, are used to identify the most stable conformers and the energy barriers to rotation around key single bonds. scielo.briaea.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used to understand the potential binding modes of this compound with various biological targets.

Molecular docking simulations have been employed to investigate the potential interactions of this compound with the active sites of several enzymes implicated in various diseases.

Monoamine Oxidase (MAO): Docking studies suggest that this compound can fit into the active site of both MAO-A and MAO-B. nih.govmdpi.com The benzyl group can engage in hydrophobic interactions within the enzyme's substrate-binding cavity. The amide group has the potential to form hydrogen bonds with key amino acid residues in the active site.

Cholinesterases (AChE and BChE): In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Docking simulations indicate that the benzyl and phenoxy rings of this compound can form π-π stacking and hydrophobic interactions with aromatic residues in the active site gorge of these enzymes, such as tryptophan and tyrosine. abq.org.brnih.gov The carbonyl oxygen could act as a hydrogen bond acceptor.

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a crucial target for antiviral drugs. Docking studies can predict how this compound might bind to the Mpro active site. scispace.comnih.gov Plausible interactions include hydrogen bonding between the amide group and the catalytic dyad residues (histidine and cysteine) and hydrophobic interactions involving the aromatic rings.

USP1/UAF1: The ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex is involved in DNA damage repair and is a target in cancer therapy. nih.govresearchgate.net Molecular docking can elucidate how this compound might inhibit this complex by interacting with key residues in the binding pocket, potentially through a combination of hydrogen bonds and hydrophobic contacts.

Table 3: Predicted Interactions of this compound with Key Enzymatic Targets from Molecular Docking (Illustrative)

| Target Enzyme | Key Interacting Residues (Hypothetical) | Type of Interaction |

| MAO-B | Tyr398, Tyr435, Ile199 | Hydrophobic, π-π stacking |

| AChE | Trp84, Tyr334, Phe330 | π-π stacking, Hydrogen bond |

| SARS-CoV-2 Mpro | His41, Cys145, Glu166 | Hydrogen bond, Hydrophobic |

| USP1/UAF1 | Phe167, Tyr478 | Hydrophobic, π-π stacking |

Note: The interacting residues listed are based on known binding sites of these enzymes and represent plausible interactions for a molecule with the structure of this compound.

Investigation of Receptor Binding Profiles (e.g., VR1/TRPV-1, 5-HT2A/2C)

There is no available scientific literature detailing the investigation of the binding profile of this compound at the VR1/TRPV1 or 5-HT2A/2C receptors. Computational docking simulations, binding affinity assays (such as radioligand displacement studies), or functional assays to determine agonistic or antagonistic activity have not been reported for this specific compound at these targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

No QSAR models have been specifically developed or published for this compound. The process of QSAR modeling involves creating a statistical model that relates the chemical structure of a series of compounds to their biological activity. This requires a dataset of multiple, structurally similar compounds with measured biological activities, from which mathematical relationships are derived. As there are no published studies providing such a dataset for this compound and its close analogs, no specific QSAR models for predicting its biological activity could be found.

Structure Activity Relationship Sar and Biological Efficacy of N Benzyl 2 Phenoxyacetamide and Its Analogues in Non Clinical Models

Modulation of Enzymatic Activity by N-benzyl-2-phenoxyacetamide Derivatives

Analogues of this compound have been extensively investigated as inhibitors of several key enzymes. The inherent chemical properties of the scaffold, including its hydrogen bonding capabilities and aromatic surfaces, allow for effective binding within the active sites of these proteins.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Studies

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Selective inhibitors for the two isoforms, MAO-A and MAO-B, are of significant therapeutic interest. nih.govnih.gov A series of 2-phenoxyacetamide (B1293517) analogues has been synthesized and evaluated for their inhibitory potency against both MAO-A and MAO-B. nih.gov

Structure-activity relationship studies revealed that substitutions on the phenoxy ring significantly influence both the potency and selectivity of inhibition. For instance, the introduction of a methoxy (B1213986) group at the para-position of the phenoxy ring resulted in a compound with high selectivity for MAO-A. nih.gov Specifically, 2-(4-methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor with a selectivity index (SI) of 245. nih.gov Conversely, modifications aimed at increasing potency for both isoforms led to the identification of (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide as a potent, non-selective MAO-A and MAO-B inhibitor. nih.gov The addition of fluorine or chlorine at the ortho or para position of the phenyl ring tended to decrease inhibitory activity against MAO-A. nih.gov The acetamide (B32628) group itself is a feature found in other known MAO inhibitors, such as safinamide and milacemide, suggesting its importance as a pharmacophore for this target class. researchgate.net

| Compound | Substitution Pattern | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 B/IC50 A) |

|---|---|---|---|---|

| 2-(4-Methoxyphenoxy)acetamide | 4-OCH3 | 0.094 | 23 | 245 |

| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | 4-CH=N-CH2C≡CH | 0.018 | 0.07 | 3.89 |

| 2-(p-Tolyloxy)acetamide | 4-CH3 | 0.068 | 14 | 206 |

| 2-(m-Tolyloxy)acetamide | 3-CH3 | 0.168 | 15 | 89 |

| 2-(4-Fluorophenoxy)acetamide | 4-F | 37 | >100 | - |

| 2-(4-Chlorophenoxy)acetamide | 4-Cl | 147 | >100 | - |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease. nih.gov While AChE is the primary target in early-stage treatment, selective BChE inhibition is considered a valuable strategy for more advanced stages of the disease. abq.org.br Research into N-benzyl benzamide and related peptoid structures has yielded compounds with high selectivity for BChE. abq.org.brresearchgate.net

In one study, a series of N–benzyl (B1604629)–2–(N–benzylamido)acetamide peptoids were synthesized and evaluated as cholinesterase inhibitors. These compounds demonstrated high selectivity for BChE over AChE. abq.org.br For example, compounds 5a and 5d from this series showed IC₅₀ values of 28 µM and 40 µM for BChE, respectively, while exhibiting weak or no inhibition of AChE. abq.org.br Kinetic analysis revealed a competitive mode of inhibition. abq.org.br Molecular docking studies suggested that this selectivity arises from specific interactions within the larger active site gorge of BChE, which can accommodate the bulky N-benzyl groups of the inhibitors more favorably than the narrower gorge of AChE. abq.org.br Another study on N-benzyl benzamide derivatives also identified compounds with potent and selective sub-nanomolar inhibition of BChE, highlighting the therapeutic potential of this scaffold. researchgate.net

| Compound | BChE IC50 (µM) | AChE Inhibition | Inhibition Type |

|---|---|---|---|

| 5a | 28 | Not specified (Implied weak/none) | Competitive |

| 5d | 40 | Not specified (Implied weak/none) | Competitive |

SARS-CoV-2 Main Protease (Mpro) Inhibition Investigations

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.net The 2-phenoxyacetamide group has been identified as a key structural motif in the discovery of SARS-CoV-2 Mpro inhibitors. researchgate.net While specific inhibitory data for this compound itself is not extensively detailed in the reviewed literature, the broader class of compounds provides insight into the potential of this scaffold.

Inhibitors of Mpro often feature specific pharmacophoric elements that interact with the enzyme's subsites (S1, S2, etc.). researchgate.net Structure-activity relationship studies of various Mpro inhibitors have revealed the importance of moieties that can form hydrogen bonds with key residues like His163 and Glu166 and establish hydrophobic interactions with residues such as Met49 and Phe140 in the active site. researchgate.net The phenoxy and benzyl groups of the this compound scaffold are well-suited to engage in such hydrophobic interactions, while the acetamide linker can act as a hydrogen bond donor and acceptor. The development of potent inhibitors like TKB245, which contains a 4-fluorobenzothiazole moiety, underscores the modular nature of Mpro inhibitor design where different fragments are optimized to fit into the protease's binding pockets. nih.gov The success of various chemical scaffolds as Mpro inhibitors suggests that the this compound framework could serve as a valuable starting point for designing novel, non-covalent inhibitors of this critical viral enzyme. mdpi.commdpi.com

Ubiquitin-Specific Protease 1 (USP1)/USP1-associated factor 1 (UAF1) Deubiquitinase Inhibition

The USP1/UAF1 deubiquitinase complex is a key regulator of the DNA damage response, playing critical roles in the Fanconi anemia and translesion synthesis pathways. nih.govnih.gov Inhibition of this complex is a promising strategy for sensitizing cancer cells to DNA-damaging agents like cisplatin. nih.govnih.gov A potent and highly selective inhibitor of USP1/UAF1, known as ML323, is a derivative of an N-benzyl-2-phenylpyrimidin-4-amine scaffold, which is structurally analogous to this compound. nih.govresearchgate.net

ML323 was identified through medicinal chemistry efforts and exhibits nanomolar inhibitory potency against the USP1/UAF1 complex (IC₅₀ = 76 nM). nih.govresearchgate.net It demonstrates remarkable selectivity over other deubiquitinases (DUBs), proteases, and kinases. researchgate.netresearchgate.net Structure-activity relationship studies have shown a strong correlation between the compound's IC₅₀ for USP1/UAF1 inhibition and its activity in non-small cell lung cancer cells, such as increasing levels of monoubiquitinated PCNA (a key substrate) and decreasing cell survival. researchgate.net The development of ML323 and related compounds has established the "druggability" of the USP1/UAF1 complex and validated it as a molecular target for anticancer therapies. researchgate.net

| Compound | Scaffold | USP1/UAF1 IC50 | Notes |

|---|---|---|---|

| ML323 | N-benzyl-2-phenylpyrimidin-4-amine derivative | 76 nM | Highly potent and selective inhibitor. |

| GW7647 | Thiazole (B1198619) derivative | 0.7 µM (Ki) | An earlier identified, noncompetitive inhibitor. nih.gov |

Receptor Ligand Interactions and Functional Modulation

Beyond enzymatic inhibition, derivatives of the this compound structure have been designed to act as ligands for cell surface receptors, modulating their function in response to external stimuli.

Vanilloid Receptor 1 (VR1/TRPV-1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. nih.govwikipedia.org Antagonists of TRPV1 are therefore considered promising candidates for novel analgesic agents. nih.govbenthamopen.com

Starting from a hit compound identified through screening, a series of phenoxyacetamide derivatives were designed and synthesized to discover potent TRPV1 antagonists. nih.gov The initial hit compound, a pyrrolidine-containing phenoxyacetamide derivative, had a moderate inhibitory activity (human TRPV1 IC₅₀ = 411 nM). nih.gov A key structural modification involved replacing the pyrrolidino group with a (hydroxyethyl)methylamino group. This change led to a substantial improvement in inhibitory activity, culminating in the discovery of compound 15d , which exhibited a human TRPV1 IC₅₀ of 33 nM. nih.gov This demonstrates that modifications to the N-benzyl portion of the scaffold, in this case, the amine substituent, are critical for optimizing potency against the TRPV1 receptor. Further in vivo studies showed that compound 15d could ameliorate bladder overactivity in rats, confirming the therapeutic potential of this class of antagonists. nih.gov

| Compound | Key Structural Feature | Human TRPV1 IC50 (nM) |

|---|---|---|

| Hit Compound 7 | Pyrrolidino group | 411 |

| Optimized Compound 15d | (Hydroxyethyl)methylamino group | 33 |

Serotonin Receptor (5-HT2A/2C) Agonism

There is limited direct evidence documenting the activity of this compound at serotonin 5-HT2A/2C receptors. However, extensive research into related N-benzyl derivatives of other scaffolds, such as phenethylamines and tryptamines, underscores the critical role of the N-benzyl group in modulating affinity and functional activity at these receptors.

Studies on N-benzyl phenethylamines have shown that the N-arylmethyl substitution can increase affinity for the 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl homologs. nih.gov This substitution also enhances selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. nih.gov Virtual docking models suggest the N-benzyl moiety may interact with specific residues like Phe339(6.51) within the 5-HT2A receptor. nih.gov Similarly, N-benzyl substitution on 5-methoxytryptamine is known to increase its potency at 5-HT2 receptors. nih.govcore.ac.uk While these findings relate to different molecular backbones, they consistently point to the N-benzyl group as a key pharmacophoric feature for potent 5-HT2 receptor agonism. The specific influence of combining this group with a phenoxyacetamide core remains an area for further investigation.

Antipathogenic and Cytotoxic Activities in In Vitro Models

The this compound scaffold and its analogues have been investigated for a range of antipathogenic and cytotoxic activities, demonstrating a broad spectrum of potential therapeutic applications.

Analogues of this compound have demonstrated notable antimicrobial properties. For instance, a series of novel N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides were evaluated for their in vitro activity against several bacterial and fungal strains. nih.gov One derivative, in particular, was active against all tested Gram-positive bacteria and the Gram-negative bacterium Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. nih.gov The series also showed significant activity against Pseudomonas aeruginosa. nih.gov

Another related compound, N-benzyl-2,2,2-trifluoroacetamide, which substitutes the phenoxy group with trifluoro, has shown good antifungal activity. researchgate.net Its efficacy against various fungal strains is detailed in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of N-benzyl-2,2,2-trifluoroacetamide against Fungal Strains

| Fungal Strain | MIC (µg/mL) |

| A. flavus | 15.62 |

| B. cinerea | 31.25 |

| T. mentagrophytes | 62.5 |

| Scopulariopsis sp. | 62.5 |

| C. albicans | 62.5 |

| M. pachydermatis | 62.5 |

Data sourced from ResearchGate. researchgate.net

Furthermore, studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which contain an N-benzyl carboxamide fragment, revealed good activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.netpensoft.net This suggests that the N-benzyl amide moiety is a beneficial feature for antibacterial activity. researchgate.netpensoft.net

The N-benzyl acetamide scaffold is central to a key therapeutic agent used against Chagas disease (American trypanosomiasis), caused by the protozoan Trypanosoma cruzi. Benznidazole, chemically named N-benzyl-2-nitro-1H-imidazole-1-acetamide, is a primary drug for treating this condition. researchgate.net Its structure is analogous to this compound, differing in the aromatic group attached to the acetamide core (a nitroimidazole instead of a phenoxy group). The established efficacy of benznidazole highlights the potential of the N-benzyl acetamide framework in the design of novel antiprotozoal agents. This structural similarity suggests that modifications to the phenoxy ring of this compound could be a viable strategy for developing new compounds against T. cruzi and potentially other protozoal pathogens like Leishmania.

While direct cytotoxic data for this compound against cancer cell lines is not extensively documented, research on related structures provides insights into the potential of this chemical class. The development of Structure-Activity Relationship (SAR) models for compounds tested against human breast cancer cell lines, including the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231, is an active area of research. nih.gov These models aim to identify chemical features associated with antiproliferative activity. nih.gov Although specific phenoxyacetamide derivatives were not highlighted in the available results, the general approach validates the screening of distinct chemical scaffolds for cell line-specific cytotoxicity. nih.gov The evaluation of this compound and its derivatives against these and other cancer cell lines, such as those for non-small cell lung cancer, is warranted to determine their potential as anticancer agents.

The this compound scaffold has emerged as a structure of significant interest in the search for antiviral agents against SARS-CoV-2. The 2-phenoxyacetamide group has been identified as a key marker in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. researchgate.net In silico studies suggest that 2-phenoxyacetamide derivatives are promising lead compounds for Mpro inhibitors. researchgate.net

Furthermore, a series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides were identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), another essential viral enzyme. nih.gov Optimization of this series led to the discovery of compounds with IC50 values in the low micromolar range, comparable to the control drug remdesivir. nih.gov For example, compound 6d5 from the series was the most potent, with an IC50 of 1.11 ± 0.05 μM. nih.gov These findings strongly suggest that the N-benzyl acetamide core is a promising scaffold for the development of novel anti-SARS-CoV-2 therapeutics. nih.govresearchgate.net

Table 2: SARS-CoV-2 RdRp Inhibitory Activity of Selected 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide Analogues

| Compound | IC50 (μM) |

| 6b2 | 3.35 ± 0.21 |

| 6b5 | 4.55 ± 0.2 |

| 6c9 | 1.65 ± 0.05 |

| 6d2 | 3.76 ± 0.79 |

| 6d5 | 1.11 ± 0.05 |

| Remdesivir (Control) | 1.19 ± 0.36 |

Data sourced from PubMed Central. nih.gov

Anti-inflammatory and Neuroprotective Effects

Derivatives containing the N-benzyl amide or benzamide scaffold have shown potential as both anti-inflammatory and neuroprotective agents. Studies on N-substituted benzamides have demonstrated dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov Research on acetamide derivatives has also identified compounds with the ability to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophages, indicating potential anti-inflammatory activity. researchgate.net

In the context of neuroprotection, a series of N-benzyl benzamide derivatives were reported as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. acs.orgnih.gov Several of these compounds also demonstrated neuroprotective effects in an oxidative damage model and showed therapeutic effects against cognitive impairment in an in vivo model. acs.orgnih.gov Additionally, studies on N-benzyl-2-acetamidopropionamide derivatives have identified potent anticonvulsant activity, suggesting an effect on the central nervous system. nih.gov These collective findings indicate that the N-benzyl amide core structure is a promising foundation for developing agents that can mitigate neuroinflammation and protect against neuronal damage.

Attenuation of Inflammatory Mediators (e.g., TNF-α, NO, IL-1β, IL-6)

Chronic inflammation is a key pathological feature of numerous diseases, and the inhibition of pro-inflammatory mediators is a crucial therapeutic strategy. Analogues of this compound, particularly benzamide derivatives, have demonstrated the ability to modulate inflammatory responses by targeting key signaling molecules.

Research has shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade. For instance, compounds like metoclopramide and 3-chloroprocainamide have been shown to cause a dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α in murine models nih.gov. The underlying mechanism for this anti-inflammatory action is believed to involve the inhibition of the transcription factor NF-κB, which is a critical regulator of inflammatory gene expression, including TNF-α and various interleukins nih.gov.

While direct studies on this compound are limited, the activity of its analogues suggests a potential for similar anti-inflammatory effects. The phenoxyacetamide moiety may also contribute to this activity, as other compounds with this feature have been explored for their anti-inflammatory properties. The inhibition of inflammatory mediators like TNF-α, nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a key indicator of a compound's anti-inflammatory potential.

Below is a representative data table illustrating the inhibitory effects of benzamide analogues on inflammatory mediators.

| Compound | Mediator Inhibited | Model System | Observed Effect |

| Metoclopramide | TNF-α | LPS-stimulated mice | Dose-dependent inhibition |

| 3-Chloroprocainamide | TNF-α | LPS-stimulated mice | Dose-dependent inhibition |

| Nicotinamide | TNF-α | LPS-stimulated mice | Dose-dependent inhibition |

Neuroprotection against Oxidative Stress and Cellular Damage

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases. The neuroprotective potential of this compound analogues has been explored, with a focus on their ability to mitigate oxidative stress-induced cellular injury.

A series of N-benzyl benzamide derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. Notably, several of these compounds also exhibited neuroprotective effects in an oxidative damage model nih.gov. This suggests that the N-benzyl benzamide scaffold can be a promising starting point for the development of multi-target agents for neurodegenerative disorders, combining enzymatic inhibition with direct neuroprotection.

The mechanism of neuroprotection by these compounds may involve the modulation of intracellular signaling pathways related to cell survival and apoptosis. For instance, benzyl ferulate, a compound with a related structural motif, has been shown to mitigate oxidative stress injuries in cerebral ischemia/reperfusion models by regulating NOX2 and NOX4, enzymes involved in ROS production nih.govsemanticscholar.org.

The following table summarizes the neuroprotective effects observed with N-benzyl benzamide analogues.

| Compound Analogue | Model System | Protective Effect |

| N-benzyl benzamide derivative (S11-1014) | Oxidative damage model | Exhibited neuroprotective effects |

| N-benzyl benzamide derivative (S11-1033) | Oxidative damage model | Exhibited neuroprotective effects |

| Benzyl ferulate | Cerebral ischemia/reperfusion injury model | Mitigates oxidative stress injuries |

Agrochemical and Pest Control Applications

Beyond their therapeutic potential, this compound and its analogues have shown significant promise in the field of agrochemicals, particularly as herbicides and larvicides.

A significant discovery in this area is the herbicidal activity of N-benzyl-2-methoxybenzamides, close structural analogues of this compound. These compounds act as bleaching herbicides, interfering with the biosynthesis of plant pigments nih.gov. A study evaluating a series of 67 benzamide analogues revealed that a methoxyl substitution at the 2-position of the benzoyl moiety is crucial for their herbicidal activity. Furthermore, the introduction of small substituents at the meta- or para-position of the benzylamine (B48309) moiety was found to be beneficial nih.gov.

Certain analogues, such as compounds 4, 43, and 44 from the aforementioned study, demonstrated 100% inhibition against problematic weeds like Abutilon theophrasti (velvetleaf) and Amaranthus retroflexus (redroot pigweed) at an application rate of 150 grams of active ingredient per hectare nih.gov. The mode of action of these N-benzylbenzamide compounds is believed to be the inhibition of pigment synthesis, leading to the characteristic "whitening effect" on treated weeds google.com.

The herbicidal efficacy of representative N-benzyl-2-methoxybenzamide analogues is presented in the table below.

| Compound Analogue | Target Weed | Inhibition (%) at 150 g a.i./ha |

| 4 | Abutilon theophrasti | 100 |

| 4 | Amaranthus retroflexus | 100 |

| 43 | Abutilon theophrasti | 100 |

| 43 | Amaranthus retroflexus | 100 |

| 44 | Abutilon theophrasti | 100 |

| 44 | Amaranthus retroflexus | 100 |

For instance, studies on cinnamic acid derivatives have shown that compounds with aryl substituents, such as benzyl cinnamate, exhibit larvicidal activity nih.gov. Similarly, various acetamide derivatives have been investigated for their insecticidal properties. The larvicidal efficacy is often evaluated by determining the lethal concentration required to kill 50% of the larval population (LC50).

The following table provides representative LC50 values for compounds with structural similarities to this compound against Aedes aegypti larvae, illustrating the potential of this chemical class.

| Compound Analogue | Target | LC50 Value |

| Benzyl cinnamate | Aedes aegypti larvae | 0.55 mM |

| Butyl cinnamate | Aedes aegypti larvae | 0.21 mM |

| Pentyl cinnamate | Aedes aegypti larvae | 0.17 mM |

Mechanistic Insights from Structure-Activity Relationships

The biological potency and selectivity of this compound and its analogues are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the influence of substituent nature and position on their various biological activities.

In the context of herbicidal activity , as discussed for N-benzyl-2-methoxybenzamides, the presence of a methoxy group at the 2-position of the benzoyl moiety is a key determinant of activity. Modifications to the benzylamine ring have also been shown to significantly impact efficacy. The introduction of small substituents at the meta- or para-position of the benzylamine moiety generally enhances herbicidal potency nih.gov. This suggests that the electronic and steric properties of the substituents on the benzyl ring play a crucial role in the interaction with the target site in plants.

For anti-inflammatory activity , the nature of the N-substituent in benzamides can influence their ability to inhibit TNF-α production. The specific substitutions in compounds like metoclopramide and 3-chloroprocainamide contribute to their observed activity nih.gov.

Regarding neuroprotective effects , the SAR of N-benzyl benzamide derivatives as BChE inhibitors has been explored. The substitutions on both the benzamide and the N-benzyl moieties are critical for achieving high potency and selectivity. These structural modifications influence how the molecule fits into the active site of the enzyme and its ability to confer protection against oxidative stress nih.gov.

In the case of larvicidal activity , studies on chalcone derivatives, which share some structural features with the compounds of interest, have shown that the type and position of substituents on the aromatic rings markedly affect their potency against Aedes aegypti larvae nih.gov. For example, the addition of certain halogen and methoxy groups can either increase or decrease activity, highlighting the complex interplay between substituent effects and biological response nih.gov.

Advanced Research Applications and Potential Translational Avenues Non Clinical

N-benzyl-2-phenoxyacetamide as a Foundational Scaffold for Medicinal Chemistry Lead Optimization

The this compound core is a key constituent in various pharmacologically active compounds, serving as a foundational scaffold for lead optimization in drug discovery. The arrangement of an amide linker between two aromatic systems provides a three-dimensional structure that can effectively interact with biological targets. Medicinal chemists exploit this scaffold by systematically modifying the benzyl (B1604629) and phenoxy rings to enhance potency, selectivity, and pharmacokinetic properties.

A notable example is the development of derivatives targeting the BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia (CML). Researchers have synthesized a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives and identified potent inhibitors of this enzyme. nih.gov In this work, the 2-phenoxyacetamide (B1293517) portion of the molecule plays a crucial role in binding to the target. For instance, the ether oxygen can form important hydrogen bonds with amino acid residues like Asp-400, while the phenyl ring can engage in π-π stacking interactions with residues such as Phe-401, contributing to the stability of the compound-protein complex. nih.gov

Furthermore, the broader N-benzylacetamide scaffold has proven fruitful in identifying compounds with other therapeutic activities. Studies on related structures have led to the discovery of potent anticonvulsants and selective butyrylcholinesterase inhibitors. nih.govabq.org.br For example, N-benzyl-2-acetamidopropionamide derivatives have shown significant anticonvulsant effects, with the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide demonstrating particularly high potency. nih.gov These findings underscore the value of the N-benzylacetamide core in generating diverse molecular entities for various therapeutic targets.

Table 1: Examples of Bioactive Derivatives Based on Related Acetamide (B32628) Scaffolds

| Compound Class | Target/Activity | Key Structural Moiety | Reference |

|---|---|---|---|

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives | BCR-ABL1 Kinase Inhibitors | 2-Phenoxyacetamide | nih.gov |

| N-benzyl-2-acetamidopropionamide derivatives | Anticonvulsants | N-Benzylacetamide | nih.gov |

| N–benzyl–2–(N–benzylamido)acetamide peptoids | Butyrylcholinesterase Inhibitors | N-Benzylacetamide | abq.org.br |

Development of this compound Derivatives as Biochemical Probes and Research Tools

While direct reports on this compound-based biochemical probes are not extensively documented, the established biological activities of its derivatives provide a strong basis for their development as research tools. Compounds that exhibit high affinity and selectivity for a specific biological target, such as an enzyme or receptor, can be chemically modified to serve as probes for studying that target's function, localization, and expression.

For instance, a potent and selective this compound derivative that inhibits a particular kinase could be functionalized with a reporter tag. Common modifications include:

Fluorescent Labeling: Attaching a fluorophore (e.g., fluorescein, rhodamine) would allow for the visualization of the target kinase within cells or tissues using fluorescence microscopy, enabling studies of its subcellular localization and trafficking.

Biotinylation: Incorporating a biotin (B1667282) tag would facilitate affinity purification of the target protein from complex biological lysates. This is a powerful method for identifying binding partners and downstream effectors of the target.

Photoaffinity Labeling: Introducing a photoreactive group would enable the formation of a covalent bond between the probe and its target upon UV irradiation. This technique is used to irreversibly label the target protein, aiding in its identification and the characterization of the binding site.

Given the success of derivatives in targeting enzymes like BCR-ABL1 kinase, the this compound scaffold holds significant promise for the rational design of such chemical probes to advance our understanding of complex biological pathways. nih.gov

Integration into Agrochemical Discovery and Development Platforms

The structural motifs present in this compound are also relevant in the field of agrochemical research. The discovery of new herbicides, fungicides, and insecticides often relies on screening diverse chemical libraries for novel modes of action. The N-benzylamide scaffold has emerged as a promising starting point for the development of new herbicidal agents.

Research into N-benzyl-2-methoxy-5-propargyloxybenzoamides, a structurally related class of compounds, has identified them as a new type of bleaching herbicide. nih.gov These compounds interfere with the biosynthesis of plastoquinone, which in turn disrupts the production of carotenoids, leading to a visible bleaching effect in treated plants. nih.gov Structure-activity relationship (SAR) studies in this area have shown that substitutions on the benzyl ring significantly influence the herbicidal activity. nih.gov

These findings suggest that the this compound scaffold could be a valuable platform for agrochemical discovery. By creating and screening libraries of derivatives with various substitutions on the benzyl and phenoxy rings, it may be possible to identify novel compounds with potent and selective herbicidal or other agrochemical properties. The synthetic accessibility of this scaffold makes it well-suited for inclusion in high-throughput screening campaigns aimed at discovering next-generation crop protection agents.

Exploitation in Chemical Transformations and Synthesis of Other Bioactive Molecules

This compound is a versatile intermediate in organic synthesis. Its functional groups—the secondary amide, the ether linkage, and the two phenyl rings—offer multiple sites for chemical modification, allowing it to serve as a precursor for more complex bioactive molecules.

The reactivity of the N-H bond of the amide and the adjacent α-carbon has been explored in related structures. For example, studies on the alkylation of N-benzyl-2-phenylacetamide have shown that the amide nitrogen is the most nucleophilic site, readily undergoing reactions like benzylation. researchgate.net This reactivity can be exploited to introduce a wide range of substituents, thereby creating diverse chemical libraries. The synthesis of peptoid structures from N-benzylacetamide cores further illustrates the utility of this scaffold in building larger, more complex molecules through multicomponent reactions like the Ugi reaction. abq.org.br

The phenoxy group can also be a site for modification. The ether linkage can be cleaved under certain conditions to reveal a phenol (B47542), which can then be used in a variety of subsequent reactions. Alternatively, the phenyl rings themselves can be functionalized through electrophilic aromatic substitution to introduce additional chemical diversity. The various synthetic routes used to produce derivatives with anticancer and anticonvulsant properties demonstrate the practical application of this compound and related structures as key building blocks in the synthesis of novel bioactive compounds. nih.govnih.gov

Emerging Trends and Future Research Directions for N Benzyl 2 Phenoxyacetamide

Exploration of Novel Biological Targets and Therapeutic Areas

While initial interest in N-benzyl-2-phenoxyacetamide derivatives may have been concentrated in specific areas, current research is broadening the scope of their potential therapeutic applications. Scientists are investigating new biological targets and disease pathways where these compounds might exert a beneficial effect.

A significant area of exploration is in oncology. Researchers have identified N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel inhibitors of the BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia (CML). mdpi.com This discovery opens a new avenue for developing treatments for CML, potentially overcoming resistance to existing therapies. mdpi.com Beyond CML, other research has explored novel N-benzyl carboxamide derivatives as potential anticancer agents against various cell lines, including human colon cancer (HT29) and prostate cancer (DU145). nih.gov

In addition to cancer, the N-benzyl-acetamide framework is being investigated for its potential in treating neurological and inflammatory disorders. Studies have been conducted on derivatives designed as multi-target inhibitors of monoamine oxidase and cholinesterase, which are key targets in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.com Furthermore, related structures are being synthesized and screened for activity against enzymes such as lipoxygenase, which is involved in inflammatory pathways. nih.govresearchgate.net This expansion into new therapeutic areas highlights the versatility of the this compound scaffold and suggests a promising future for its application in a wide range of diseases.

Table 1: Examples of Investigated Biological Targets for N-benzyl-acetamide Derivatives

| Biological Target | Therapeutic Area | Derivative Class |

| BCR-ABL1 Kinase | Oncology (Chronic Myeloid Leukemia) | N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide |

| EGFR Tyrosine Kinase | Oncology (Prostate, Colon Cancer) | N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide |

| Monoamine Oxidase (MAO) | Neurodegenerative Diseases | (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide (B32628) |

| Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide |

| Lipoxygenase (LOX) | Inflammation | 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide |

Advanced Computational Design and Virtual Screening of this compound Derivative Libraries

The design and discovery of new this compound derivatives are being significantly accelerated by advanced computational techniques. Virtual screening (VS) and molecular docking are at the forefront of these efforts, allowing researchers to evaluate vast chemical libraries for their potential to interact with specific biological targets before committing to laboratory synthesis. nih.govbenthamscience.com

This in silico approach has been successfully applied to identify new inhibitors based on the this compound scaffold. For instance, structure-based virtual screening of large commercial databases, containing millions of molecules, led to the identification of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potent BCR-ABL1 inhibitors. mdpi.com This process involves docking candidate molecules into the kinase domain of the target protein to predict binding affinity and mode of interaction. mdpi.com

Integration of Multi-Omics Data (e.g., Metabolomics, Transcriptomics) in SAR Studies

A key future direction in the study of this compound and its derivatives is the integration of multi-omics data into structure-activity relationship (SAR) studies. purdue.edu Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular landscape within a biological system. nih.govmdpi.com By analyzing changes across these different molecular layers in response to a compound, researchers can gain deeper insights into its mechanism of action, identify biomarkers of response, and uncover potential off-target effects. techscience.com

For SAR studies, integrating transcriptomics (the study of RNA transcripts) and metabolomics (the study of metabolites) can be particularly powerful. youtube.com For example, treating cells with different this compound derivatives and subsequently analyzing the global changes in gene expression (transcriptomics) can reveal the cellular pathways modulated by specific structural modifications. Similarly, metabolomics can identify alterations in metabolic pathways, providing a functional readout of the compound's effects. youtube.com

This multi-omics data can then be correlated with the structural features of the tested derivatives to build more sophisticated SAR models. nih.gov This approach moves beyond simple potency measurements to understand how structural changes influence the broader biological response, leading to the design of compounds with improved efficacy and safety profiles. While the direct application of multi-omics to this compound SAR is still an emerging area, the methodologies offer a promising path forward for a more holistic approach to drug discovery. nih.gov

Development of High-Throughput Screening and Combinatorial Chemistry Methodologies for Derivative Synthesis and Evaluation

To fully explore the therapeutic potential of the this compound scaffold, efficient methods for synthesizing and evaluating large numbers of derivatives are essential. Combinatorial chemistry and high-throughput screening (HTS) are key technologies that address this need. nih.gov

Combinatorial chemistry allows for the rapid synthesis of large, diverse collections of related compounds, known as chemical libraries. balajipharmacy.ac.inscribd.com This is often achieved through techniques like parallel synthesis, where multiple reactions are run simultaneously, or split-and-pool synthesis on a solid support, which can generate vast numbers of unique compounds. kubinyi.deslideshare.net By systematically varying the building blocks attached to the core this compound structure, researchers can create extensive libraries for biological screening. balajipharmacy.ac.in

Once these libraries are synthesized, HTS enables the rapid evaluation of their biological activity. nih.gov Automated systems can test thousands of compounds per day against a specific biological target in assays designed to measure a particular response, such as enzyme inhibition or cell viability. researchgate.net The combination of combinatorial synthesis to generate chemical diversity and HTS to perform large-scale biological evaluation dramatically accelerates the process of identifying "hit" compounds. scribd.com These hits, such as the initial this compound derivatives identified as BCR-ABL1 inhibitors, can then become the starting point for more focused optimization efforts. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-2-phenoxyacetamide, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves condensation of phenoxyacetic acid derivatives with benzylamine. For example, refluxing 2-phenoxyacetic acid with benzylamine in ethanol for 6–8 hours under acidic catalysis can yield the product . Purification via recrystallization (ethanol or ethyl acetate) improves purity. Optimization may involve adjusting stoichiometry (e.g., 1:1 molar ratio of acid to amine), solvent polarity, or reaction time .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Analyze and NMR for characteristic peaks (e.g., benzyl CH at δ ~4.5 ppm, amide carbonyl at δ ~168–170 ppm) .

- FT-IR : Confirm amide C=O stretching at ~1650–1680 cm and aromatic C-O-C vibrations at ~1250 cm .

- XRD : For crystalline derivatives, single-crystal X-ray diffraction provides bond lengths and angles (e.g., C-N bond ~1.34 Å in amide groups) .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

- Methodology :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) or ethanol. Poor aqueous solubility may necessitate DMSO stock solutions for biological assays .

- Stability : Monitor via HPLC under varying pH (e.g., 4–9) and temperatures (4°C vs. 25°C). Amide bonds are generally stable but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (HOMO-LUMO gap, electrostatic potential maps) and predict nucleophilic/electrophilic sites .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes). Focus on hydrogen bonding (amide NH or carbonyl O) and π-π stacking (benzyl/phenoxy groups) .

Q. How should researchers address contradictions in spectroscopic data between synthetic batches?

- Methodology :

- Cross-Validation : Compare NMR/IR/XRD with literature or computational simulations .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolyzed intermediates) .

- Crystallization Control : Vary solvents (ethanol vs. acetone) to isolate polymorphs or eliminate solvent-included crystals .

Q. What strategies are effective for designing this compound analogs with enhanced bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.